molecular formula C7H10O2 B1616378 Ethyl 2,3-pentadienoate CAS No. 74268-51-2

Ethyl 2,3-pentadienoate

Cat. No.: B1616378
CAS No.: 74268-51-2
M. Wt: 126.15 g/mol
InChI Key: JGEKOPSQLCPNGA-UHFFFAOYSA-N
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Description

Ethyl 2,3-pentadienoate, also known as 2,3-pentadienoic acid ethyl ester, is an organic compound with the molecular formula C7H10O2. It is a member of the allene family, characterized by the presence of two adjacent carbon-carbon double bonds. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and industrial applications .

Scientific Research Applications

Ethyl 2,3-pentadienoate has several applications in scientific research:

Mechanism of Action

Ethyl 2,3-pentadienoate, also known as ethyl penta-2,3-dienoate, is a chemical compound with the empirical formula C7H10O2 . This compound is often used in various scientific and industrial applications The following sections provide a hypothetical overview of its potential mechanism of action based on general principles of biochemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,3-pentadienoate can be synthesized through the reaction of ethyl (triphenylphosphoranylidene)acetate with propionyl chloride in the presence of triethylamine. The reaction is typically carried out in dichloromethane under nitrogen atmosphere. The mixture is stirred at room temperature, followed by the addition of propionyl chloride dropwise. After the reaction is complete, the product is isolated by rotary evaporation and purified by distillation .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves similar synthetic routes as described above, with potential scaling up of the reaction conditions and purification processes to accommodate larger production volumes .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,3-pentadienoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Ethyl 2,3-pentadienoate is unique due to its allene structure, which imparts distinct reactivity compared to other esters. This makes it valuable in specific synthetic applications where the allene functionality is required .

Properties

InChI

InChI=1S/C7H10O2/c1-3-5-6-7(8)9-4-2/h3,6H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGEKOPSQLCPNGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90336421
Record name Ethyl 2,3-pentadienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90336421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74268-51-2
Record name Ethyl 2,3-pentadienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90336421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 74268-51-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the typical reactions ethyl 2,3-pentadienoate undergoes due to its structure?

A1: this compound, an allene, demonstrates diverse reactivity. It participates in [3+2] cycloaddition reactions with osmium hydrido alkenylcarbene complexes []. This reaction can lead to the formation of annulated products depending on the substitution pattern of the allene. Furthermore, it can undergo [2+4] cycloadditions with dienes like tropone, resulting in the formation of bridged bicyclic compounds []. Additionally, it has been shown to participate in aza-Baylis-Hillman reactions with N-tosylated aldimines in the presence of Lewis base catalysts []. Interestingly, this reaction can lead to "abnormal" products, highlighting the unique reactivity of this allene in the presence of Lewis bases.

Q2: Can you provide an example of a regioselective reaction involving this compound?

A2: this compound displays regioselectivity in its reaction with pyridinium dicyanomethylides []. This 1,3-dipolar cycloaddition reaction yields ethyl 3-cyano-2-ethylindolizine-1-carboxylates as the major product. This regioselectivity is likely driven by electronic factors and steric hindrance within the transition state of the cycloaddition process.

Q3: Are there any unique byproducts observed in reactions with this compound?

A3: In the reaction with pyridinium dicyanomethylides, alongside the expected indolizine products, novel tricyclic compounds were observed []. The formation of these tricyclic structures suggests the possibility of a multistep reaction mechanism involving rearrangements or further cyclization events following the initial 1,3-dipolar cycloaddition.

Q4: How is this compound synthesized?

A4: A common synthesis route involves the reaction of ethyl (triphenylphosphoranylidene)acetate with acid chlorides []. This reaction, a type of Wittig-Horner reaction, proceeds through a phosphorus-stabilized carbanion intermediate, eventually yielding the desired allene.

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